{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone
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Overview
Description
4-AMINO-2-(4-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE: is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 4-AMINO-2-(4-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides, with reagents like trifluoroacetic anhydride.
Introduction of the Fluoroanilino Group: The fluorinated aniline moiety can be introduced through nucleophilic substitution reactions, where a fluorinated aniline derivative reacts with the thiazole intermediate under suitable conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-AMINO-2-(4-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-AMINO-2-(4-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-AMINO-2-(4-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit key enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-AMINO-2-(4-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE can be compared with other similar compounds, such as:
- 4-amino-2-(3-chloro-4-fluoroanilino)-1,3-thiazol-5-ylmethanone
- 4-amino-2-(4-fluoroanilino)-1,3-thiazol-5-ylmethanone
- 4-amino-2-(3-chloro-4-fluoroanilino)-1,3-thiazol-5-ylmethanone
These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical properties and biological activities. The uniqueness of 4-AMINO-2-(4-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.
Properties
Molecular Formula |
C17H14FN3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
[4-amino-2-(4-fluoroanilino)-1,3-thiazol-5-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-13-8-2-10(3-9-13)14(22)15-16(19)21-17(24-15)20-12-6-4-11(18)5-7-12/h2-9H,19H2,1H3,(H,20,21) |
InChI Key |
NCMAVOONDNTHQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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